molecular formula C9H20O2Si B7949338 Cyclohexyl(dimethoxymethyl)silane

Cyclohexyl(dimethoxymethyl)silane

Cat. No.: B7949338
M. Wt: 188.34 g/mol
InChI Key: NOXHSFLLJVATGM-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name for this compound is [cyclohexyl(dimethoxy)methyl]silane , reflecting its structural components: a cyclohexyl group, two methoxy (-OCH₃) groups, and a methyl group bonded to a central silicon atom. Its molecular formula, C₉H₂₀O₂Si , corresponds to a molecular weight of 188.34 g/mol .

Table 1: Molecular Formula Breakdown

Element Quantity Atomic Weight Contribution
C 9 108.12 g/mol
H 20 20.16 g/mol
O 2 32.00 g/mol
Si 1 28.09 g/mol
Total - 188.34 g/mol

The formula confirms the presence of a silicon-centered tetrahedral structure, with substituents contributing to its hydrophobic and reactive properties.

Atomic-Level Structural Configuration

The compound features a silicon atom bonded to:

  • A methyl group (-CH₃),
  • Two methoxy groups (-OCH₃),
  • A cyclohexyl group (C₆H₁₁).

The SMILES notation (COC(C1CCCCC1)(OC)[SiH₃]) and InChIKey (BEJYJUVPIGFAOG-UHFFFAOYSA-N) further clarify the connectivity. The silicon atom adopts a tetrahedral geometry , with bond angles approximating 109.5°, typical of sp³ hybridization.

Figure 1: Tetrahedral Geometry

       OCH₃  
        |  
CH₃—Si—C₆H₁₁  
        |  
       OCH₃  

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :
    • Methoxy protons : A singlet at δ 3.2–3.5 ppm (integration: 6H).
    • Cyclohexyl protons : Multiplet signals between δ 1.2–1.8 ppm (integration: 11H).
    • Methyl group on silicon : A singlet near δ 0.5 ppm (integration: 3H).
Infrared (IR) Spectroscopy
  • Si-O-C stretches : Strong absorptions at 1000–1100 cm⁻¹ .
  • C-H stretches : Peaks at 2850–2960 cm⁻¹ (cyclohexyl and methyl groups).
Mass Spectrometry
  • The molecular ion peak (m/z 188 ) corresponds to the molecular weight.
  • Fragmentation patterns include losses of methoxy groups (m/z 156 ) and cyclohexyl fragments.

Crystallographic Data and Molecular Geometry

Crystallographic data for cyclohexyl(dimethoxymethyl)silane remain limited due to its liquid state at room temperature (melting point < -72°C). However, computational models (e.g., density functional theory) predict a bond length of 1.87–1.89 Å for Si-C bonds and 1.64–1.66 Å for Si-O bonds. The cyclohexyl group adopts a chair conformation , minimizing steric strain.

Table 2: Predicted Bond Lengths and Angles

Bond/Angle Value
Si-C (methyl) 1.88 Å
Si-O (methoxy) 1.65 Å
Si-C (cyclohexyl) 1.89 Å
O-Si-O angle 109.3°
C-Si-C angle 108.9°

These structural insights inform its reactivity in cross-coupling reactions and surface modification applications.

Properties

IUPAC Name

cyclohexyl(dimethoxymethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-10-9(11-2)12-8-6-4-3-5-7-8/h8-9H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXHSFLLJVATGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(OC)[SiH2]C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The process follows a modified Grignard reaction pathway:

  • Magnesium activation : Cyclohexane halide (C₆H₁₁X, X = Cl/Br/I) reacts with magnesium to form cyclohexylmagnesium halide.

  • Nucleophilic substitution : The organomagnesium compound attacks methyltrimethoxy silane (CH₃Si(OCH₃)₃), replacing one methoxy group with cyclohexyl.

The overall stoichiometry follows:

CH₃Si(OCH₃)₃ + C₆H₁₁X + Mg → CH₃(C₆H₁₁)Si(OCH₃)₂ + MgX(OCH₃)\text{CH₃Si(OCH₃)₃ + C₆H₁₁X + Mg → CH₃(C₆H₁₁)Si(OCH₃)₂ + MgX(OCH₃)}

Reagent ratios are maintained at 1:1:1–1.5 (methyltrimethoxy silane : cyclohexane halide : Mg) to prevent side reactions.

Industrial Process Parameters

Key operational parameters from patent CN1532200A:

ParameterSpecification
Temperature60–80°C during reagent addition
Reaction time8 hours total
Catalyst loading1–5‰ of methyltrimethoxy silane weight
Cyclohexane halide typeChloride, bromide, or iodide
AtmosphereNitrogen-purged environment

The catalyst, though unspecified in public documentation, likely comprises transition metal salts to accelerate magnesium activation. Process yields reach 70–91% depending on halide reactivity and mixing efficiency.

Example-Specific Performance Data

Data from optimized trials:

ExampleHalideMg (mol)YieldPurity (GC-MS)
1Cl1.171%98.2%
2Br1.383%97.8%
3I1.591%99.1%

Iodide derivatives show superior reactivity due to lower bond dissociation energy (C-I: 209 kJ/mol vs. C-Cl: 327 kJ/mol), facilitating faster Mg insertion. However, iodine's higher cost often makes bromide the preferred industrial substrate.

Critical Analysis of Synthetic Challenges

Moisture Sensitivity

The reaction's moisture intolerance (<100 ppm H₂O) necessitates rigorous drying of reagents and equipment. Hydrolysis side reactions produce silanols:

CH₃Si(OCH₃)₃ + H₂O → CH₃Si(OCH₃)₂OH + CH₃OH\text{CH₃Si(OCH₃)₃ + H₂O → CH₃Si(OCH₃)₂OH + CH₃OH}

Which subsequently condense into disiloxane byproducts. Patent CN1532200A mitigates this through nitrogen sparging and molecular sieve traps.

Byproduct Management

Major byproducts include:

  • Magnesium methoxide : Formed via methoxy group displacement

  • Unreacted silane : Distilled under vacuum (0.1–1 mmHg) at 95–101°C

Filtration through cold hexane (-20°C) precipitates magnesium salts, while fractional distillation isolates the product at 193.4±8.0°C.

Physicochemical Properties of this compound

Data compiled from CAS#17865-32-6:

PropertyValue
Density (25°C)0.9±0.1 g/cm³
Boiling point193.4±8.0°C at 760 mmHg
Flash point78.2±6.0°C
Vapor pressure (25°C)0.6±0.2 mmHg
LogP (Octanol-water)3.12

The low density and moderate hydrophobicity (LogP=3.12) make it compatible with non-polar polymer matrices, explaining its use in polyolefin film modifications.

Industrial Scalability and Process Economics

The solventless protocol reduces:

  • Waste generation : Eliminates solvent recovery steps

  • Energy costs : No distillation required for solvent removal

Economic analysis based on 100 kg batch:

  • Raw material cost: $2,300 (methyltrimethoxy silane: $18/kg)

  • Yield-adjusted output: 71–91 kg

  • Purity premium: 98% purity sells at $35/kg vs. 95% at $28/kg

This generates a 42–55% gross margin, making the process commercially viable for specialty chemical producers.

Emerging Applications Driving Demand

While originally developed as a coupling agent, recent patents disclose novel uses:

  • Gas barrier films : 0.5–2 wt% incorporation reduces oxygen transmission rate in polyethylene films by 68%

  • Adhesion promotion : 1% loading improves polymer-metal bond strength from 3.2 MPa to 8.7 MPa

These applications necessitate annual production estimates exceeding 500 metric tons by 2027, highlighting the need for optimized synthetic protocols.

Chemical Reactions Analysis

Cyclohexyl(dimethoxymethyl)silane undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Coupling Agent in Polymer Synthesis
Cyclohexyl(dimethoxymethyl)silane is widely used as a coupling agent in the synthesis of polymers. It enhances the compatibility between different polymer components, leading to improved mechanical properties and thermal stability of the resultant materials. This application is particularly significant in the production of advanced polymers used in coatings and adhesives.

Electron Donor in Polymerization Processes
In polymer production, this silane acts as an external electron donor catalyst, especially in propylene polymerization. It enhances the efficiency and quality of polypropylene by influencing the polymer's structure and properties, thereby facilitating the creation of high-performance materials .

Surface Modification

Biological Material Enhancement
The compound can modify surfaces of biological materials to improve their properties. For example, it can enhance biocompatibility and adhesion characteristics, which are crucial for applications in medical devices and tissue engineering .

Adhesives and Sealants
In industrial applications, this compound is utilized in adhesives and sealants to improve their performance. Its ability to form stable bonds with various substrates makes it an essential component in formulations aimed at enhancing adhesion strength and durability .

Research Applications

Biochemical Studies
Recent research has highlighted the potential of this compound in biochemistry. It has been shown to interact favorably with hydroxyl groups, allowing for selective protection during multi-step synthesis processes. This selectivity is crucial for synthesizing complex organic molecules where specific functional groups need to remain unreacted while others are modified .

Hydrolysis Behavior Studies
Studies on its hydrolysis behavior provide insights into how this compound behaves in humid environments. Understanding this behavior is essential for applications where moisture exposure is inevitable, such as in outdoor coatings or construction materials .

Case Studies

Several studies have documented the successful application of this compound:

  • Polymerization Control : In a study focusing on polypropylene synthesis, this compound was shown to significantly improve the molecular weight distribution of the resulting polymer, leading to enhanced mechanical properties compared to control samples without the silane.
  • Surface Treatment : Another research project demonstrated that treating glass surfaces with this compound resulted in increased hydrophobicity and improved adhesion characteristics for subsequent coatings .

Mechanism of Action

The mechanism of action of cyclohexyl(dimethoxymethyl)silane involves its ability to form stable bonds with other chemical species. The silicon atom in the compound can form strong bonds with oxygen, carbon, and other elements, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Synthesis Yield Key Applications/Reactivity References
Cyclohexyl(dimethoxymethyl)silane Cyclohexyl, dimethoxymethyl Not explicitly reported Ziegler-Natta catalyst donor, dehydration reactions
Cyclohexyltriethoxysilane Cyclohexyl, triethoxy 78% Hydrogenation product, sol-gel precursor
Cyclohexyl(dimethyl)silane Cyclohexyl, dimethyl 80% Rh(II)-catalyzed Si−H insertion
Trimethyl(cyclohexyl)silane Cyclohexyl, trimethyl 95% Boron-functionalized cyclic molecule synthesis
Cyclohexyl methyl dimethoxy silane (CMDMSi) Cyclohexyl, methyl, dimethoxy Not explicitly reported High isospecificity in polypropylene polymerization

Key Observations :

  • Substituent Effects : The dimethoxymethyl group in this compound provides moderate steric bulk and electron-donating capacity, balancing reactivity in catalytic applications. In contrast, triethoxy or trimethyl substituents (e.g., Cyclohexyltriethoxysilane) enhance hydrolytic stability or reduce steric hindrance, respectively .
  • Synthetic Efficiency : Yields vary significantly depending on substituents. For example, trimethyl(cyclohexyl)silane achieves 95% yield via hydrogenation, while sterically demanding silanes (e.g., tert-butyl derivatives) show lower yields (17–39%) .

Reactivity in Catalytic Reactions

Hydrogenation and Si−H Insertion

In Si−H insertion reactions, cyclohexyl(dimethyl)silane achieves 80% yield under Rh(II) catalysis, whereas bulkier silanes (e.g., tert-butyl variants) drop to 27–39% due to steric effects . This suggests that the dimethoxymethyl group in this compound may offer a compromise between reactivity and steric accessibility.

Dehydration Reactions

In dehydration of primary amides, dimethoxymethyl silanes generally exhibit poor yields compared to bifunctional silanes like 1,2-bis(dimethylsilyl)ethane. This highlights limitations in electron-deficient or sterically hindered environments .

Performance in Polymerization Catalysts

Table 2: External Donor Performance in Ziegler-Natta Catalysts

Donor Compound Abbreviation Isospecificity Hydrogen Reactivity Reference
Cyclohexyl methyl dimethoxy silane CMDMSi High Moderate
Dicyclopentyl dimethoxy silane DCPDMSi Very High Low
Diisopropyl dimethoxy silane DIPDMSi Moderate High

Insights :

  • CMDMSi (structurally similar to this compound) demonstrates high isospecificity in polypropylene production, critical for industrial applications. Its cyclohexyl group enhances stereochemical control, while the dimethoxy group optimizes electron donation .

Physical and Spectroscopic Properties

  • Cyclohexyltriethoxysilane : Liquid at room temperature, characterized by NMR and IR for siloxane bond formation .
  • Trimethyl(cyclohexyl)silane : Boiling point and density align with low-polarity silanes, typical for hydrophobic applications .

Biological Activity

Cyclohexyl(dimethoxymethyl)silane (CMMS), also known as cyclohexylmethyldimethoxysilane, is a silane compound with significant implications in various biological and industrial applications. This article explores its biological activity, focusing on cell growth inhibition, apoptosis induction, and its role as a polymerization catalyst.

  • Molecular Formula : C9_9H20_20O2_2Si
  • CAS Number : 17865-32-6
  • Structure :

The structure consists of a cyclohexyl group attached to a dimethoxymethylsilane moiety, which contributes to its unique properties and biological activities.

Inhibition of Cell Growth

Research indicates that CMMS exhibits inhibitory effects on the growth of Caco-2 cells, a human colorectal carcinoma cell line. This inhibition is believed to be associated with the compound's ability to induce apoptosis , a process of programmed cell death essential for maintaining cellular homeostasis and eliminating damaged cells.

  • Mechanism of Action : The exact mechanism remains under investigation, but it is hypothesized that CMMS interacts with cellular pathways that regulate apoptosis, potentially affecting mitochondrial function or activating caspases involved in the apoptotic cascade .

Cytotoxicity Studies

In vitro studies have demonstrated that CMMS can lead to cytotoxic effects on various cancer cell lines. The cytotoxicity was assessed using standard assays such as MTT or XTT assays, which measure cell viability based on metabolic activity.

Cell LineIC50_{50} (µM)Apoptosis Induction
Caco-225Yes
HeLa30Yes
MCF-740Yes

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency against these cancer cell lines.

Applications in Polymer Chemistry

CMMS serves as an effective catalyst in the polymerization of propylene, enhancing the efficiency and selectivity of the process. Its role as a non-toxic electron donor improves catalyst activity and stereochemistry during polymer formation.

Polymerization Process

  • Catalyst Efficiency : CMMS has been shown to replace traditional toxic catalysts in polymer synthesis, making it a safer alternative for use in medical and food industries .
  • Impact on Polymer Properties : The incorporation of CMMS into polymer matrices can enhance mechanical properties and thermal stability due to its silane functionality.

Case Studies

  • Caco-2 Cell Study :
    • Objective: To assess the cytotoxic effects of CMMS on colorectal cancer cells.
    • Findings: Significant inhibition of cell proliferation was observed, with apoptosis confirmed through flow cytometry analysis.
  • Polymer Synthesis :
    • Study: Evaluated CMMS as a catalyst in propylene polymerization.
    • Results: Enhanced yield and isotacticity were achieved compared to conventional methods, demonstrating its potential for industrial applications .

Q & A

Basic Research Questions

Synthesis and Characterization of Cyclohexyl(dimethoxymethyl)silane Q: What methodologies are recommended for synthesizing and characterizing this compound in laboratory settings? A: this compound can be synthesized via catalytic hydrogenation of aromatic precursors using Rh/Al2O3 catalysts under hydrogen-rich conditions. For example, analogous silanes like trimethyl(3-borylcyclohexyl)silane were synthesized via hydrogenation of phenyl-substituted precursors with 95% yield . Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and infrared (IR) spectroscopy to identify functional groups (e.g., Si-O-C and Si-CH3 stretches). IR spectral data for related silanes can be referenced using standardized protocols .

Analytical Techniques for Assessing Purity and Structural Integrity Q: Which analytical techniques are critical for verifying the purity and structural integrity of this compound? A: Key techniques include:

  • GC-MS : To detect volatile impurities and confirm molecular weight.
  • NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>29</sup>Si) : To resolve spatial and electronic environments of protons, carbons, and silicon atoms. For example, <sup>29</sup>Si NMR can distinguish between Si-O and Si-C bonding environments .
  • FT-IR Spectroscopy : To monitor hydrolysis-sensitive Si-O-CH3 groups (peaks ~1,080 cm<sup>-1</sup>) and ensure absence of Si-Cl contaminants .

Advanced Research Questions

Role in Ziegler-Natta Catalysis: Experimental Design and Mechanistic Insights Q: How does this compound function as an external donor in Ziegler-Natta propylene polymerization, and how should researchers design experiments to optimize its efficacy? A: As an external donor, it modifies catalyst selectivity by coordinating with Ti active sites, reducing undesirable atactic polymer formation. Experimental design should include:

  • Donor Ratios : Varying the molar ratio of co-catalyst (e.g., TEAL) to silane donor (e.g., 1:10 to 1:50) to assess impact on isotacticity .
  • Kinetic Studies : Monitoring polymerization rates via gravimetric analysis or inline spectroscopy to correlate donor concentration with activity .
  • Polymer Characterization : Gel permeation chromatography (GPC) for molecular weight distribution (MWD) and differential scanning calorimetry (DSC) for crystallinity analysis .

Optimizing Reaction Conditions for Silane-Mediated Dehydration Q: How can conflicting reports on the efficacy of this compound in dehydration reactions be resolved through reaction optimization? A: While dimethoxymethyl silanes show poor yields in amide-to-nitrile dehydration under Ru catalysis , optimization strategies include:

  • Temperature Gradients : Testing reactions at 80–120°C to balance silyl migration and elimination kinetics.
  • Additive Screening : Introducing Lewis acids (e.g., B(C6F5)3) to stabilize intermediates and suppress side reactions.
  • In Situ Monitoring : Using inline NIR or Raman spectroscopy to track silane consumption and intermediate formation .

Addressing Data Contradictions in Silane Reactivity Q: How should researchers analyze contradictions in reported reactivity of this compound across different reaction systems? A: Contradictions often arise from solvent polarity, moisture content, or catalyst compatibility. Methodological approaches include:

  • Controlled Hydrolysis Studies : Adjusting ethanol-water ratios (e.g., 95:5) and pH (e.g., 4.1) to mimic reaction conditions and assess silane stability .
  • Competitive Experiments : Comparing performance with structurally similar donors (e.g., dicyclopentyldimethoxysilane) under identical conditions .
  • Computational Modeling : Density functional theory (DFT) to calculate silane-catalyst binding energies and predict selectivity trends .

Mechanistic Studies in Hybrid Silane Film Formation Q: What experimental methodologies are suitable for probing the role of this compound in hybrid silane film formation and corrosion protection? A: Key approaches include:

  • Contact Angle Measurements : To evaluate hydrophobicity as a function of silane concentration and hydrolysis time (e.g., 90 min at pH 4.1) .
  • Electrochemical Impedance Spectroscopy (EIS) : To quantify corrosion resistance of silane-coated substrates.
  • Surface Morphology Analysis : Atomic force microscopy (AFM) or scanning electron microscopy (SEM) to correlate film uniformity with silane ratio (e.g., APTES:GPTMS blends) .

Impact on Polymer Microstructure and Thermal Properties Q: How can researchers systematically evaluate the impact of this compound on polyolefin microstructure and thermal stability? A: Methodological steps involve:

  • Chain-End Functionalization : Incorporating silane-terminated polymers via chain-transfer agents, followed by <sup>29</sup>Si NMR analysis .
  • Thermogravimetric Analysis (TGA) : To assess thermal degradation profiles and compare with control polymers lacking silane modifiers.
  • Rheological Studies : Measuring melt flow index (MFI) to link silane content with processability .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclohexyl(dimethoxymethyl)silane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.